Due to its distinct chemical structure, 2-Octenal serves as a valuable analytical standard [1]. Its high purity allows researchers to calibrate instruments and ensure the accuracy of measurements in various analytical techniques.
Studies suggest 2-Octenal plays a role in insect communication. For instance, research indicates that some bark beetle species emit 2-Octenal as an aggregation pheromone, attracting other beetles to potential breeding sites [2].
Trans-2-Octenal is an organic compound classified as an aldehyde, with the molecular formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol. It is characterized by a double bond between the second and third carbon atoms in its carbon chain, which gives it its "trans" configuration. The compound appears as a colorless to light yellow liquid with a pleasant odor, often described as fatty or waxy. It is insoluble in water but soluble in organic solvents such as ethanol and ether .
Trans-2-Octenal exhibits notable biological activities, including:
Trans-2-Octenal can be synthesized through several methods:
Trans-2-Octenal has diverse applications across various fields:
Research into the interactions of trans-2-octenal reveals its potential effects on biological systems:
Trans-2-Octenal shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Trans-2-Hexenal | C₆H₁₂O | Shorter carbon chain; used as a flavoring agent. |
Trans-2-Decenal | C₁₀H₁₈O | Longer carbon chain; exhibits similar reactivity. |
1-Octen-3-al | C₈H₁₄O | Different position of the aldehyde group; distinct aroma profile. |
2-Octenal | C₈H₁₄O | Isomeric form; lacks the specific double bond configuration of trans-2-octenal. |
Trans-2-Octenal is unique due to its specific "trans" configuration and its applications in both flavoring and pest control, which are not as pronounced in its similar compounds .
Irritant